Tetranor-Prostaglandin E1 is a significant metabolite derived from prostaglandin E1 and prostaglandin E2 through a biochemical process known as β-oxidation. This compound plays a crucial role in various biological processes and has garnered attention for its potential therapeutic applications. Chemically, tetranor-Prostaglandin E1 is identified as 7α,11-Dihydroxy-5-ketotetranorprost-9-enoic acid, with the molecular formula and a molecular weight of 298.4 g/mol.
Tetranor-Prostaglandin E1 is primarily found in human urine as a metabolic byproduct of prostaglandins, which are lipid compounds involved in numerous physiological functions, including inflammation and the regulation of blood flow. The classification of tetranor-Prostaglandin E1 falls under the category of prostaglandin metabolites, specifically as a derivative of prostaglandin E1 and E2 .
The synthesis of tetranor-Prostaglandin E1 typically involves several key steps, primarily focusing on the β-oxidation of prostaglandin precursors. Various synthetic strategies have been employed, including:
A concise synthesis pathway includes the late-stage incorporation of isotopically labeled side chains to facilitate quantification in biological samples. This method has been particularly useful in clinical studies to assess prostaglandin metabolism .
The molecular structure of tetranor-Prostaglandin E1 consists of a complex arrangement that includes multiple functional groups:
The compound's stereochemistry is critical for its biological activity, with specific configurations influencing its interaction with biological targets .
Tetranor-Prostaglandin E1 can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed depend significantly on the reaction conditions and reagents used .
The major products from these reactions include more oxidized derivatives or reduced forms that may exhibit different biological activities compared to the parent compound.
Tetranor-Prostaglandin E1 functions primarily through its interaction with specific receptors involved in inflammatory responses. Its mechanism includes:
Quantitative assessments often utilize isotopically labeled derivatives to trace its metabolic pathways in clinical settings .
Tetranor-Prostaglandin E1 is typically characterized by:
Key chemical properties include:
These properties are essential for understanding how tetranor-Prostaglandin E1 behaves in biological systems and during synthesis .
Tetranor-Prostaglandin E1 has several applications in scientific research:
Tetranor-PGE1 (CHEBI:165344) is defined by a cyclopentane ring bearing three oxygen-containing functional groups: a ketone at C-5, a hydroxyl group at C-3 (11-position in prostaglandin numbering), and a C-2 side chain featuring a carboxylic acid. The ω-side chain is truncated by four carbon atoms compared to prostaglandin E1 (PGE1), resulting in an aliphatic alcohol at C-15 (3-hydroxyoct-1-enyl group). This structural modification classifies it as a tetranor metabolite, indicating the loss of four methylene units via β-oxidation. The systematic IUPAC name, 3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid, precisely maps these functional groups to the cyclopentane core [2] [3].
Table 1: Functional Groups of Tetranor-PGE1
Location | Functional Group | Chemical Implication |
---|---|---|
C-5 (cyclopentane) | Ketone (C=O) | Electrophilic site; enhances ring polarity |
C-3 (cyclopentane) | Hydroxyl (−OH) | Hydrogen bond donor; chiral center |
C-2 side chain | Carboxylic acid (−COOH) | Acidic proton (pKa ~4.5); ionizable |
ω-side chain | Aliphatic alcohol (−OH) | Hydrogen bond donor; influences solubility |
ω-side chain | C1-C2 double bond | E (trans) configuration; restricts chain rotation |
The bioactivity of Tetranor-PGE1 depends critically on its stereochemistry. The cyclopentane ring substituents at C-2 and C-3 exhibit 1R,2R,3R configurations, while the ω-chain hydroxy group at C-15 adopts an S configuration. The C1-C2 alkene in the ω-chain is trans (E), as confirmed by the isomeric SMILES notation: CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O
[3]. This stereochemical precision aligns with enzymatic biosynthesis and receptor recognition requirements [5].
Tetranor-PGE1 has a molecular formula of C₁₆H₂₆O₅, reflecting the removal of four methylene groups (−CH₂−) from PGE1 (C₂₀H₃₄O₅). High-resolution mass spectrometry confirms an exact mass of 298.1780 Da (monoisotopic) and a molecular weight of 298.37 g/mol. Key mass fragments arise from cleavage adjacent to the ketone (m/z 281 [M−H₂O]⁺) and decarboxylation (m/z 253 [M−COOH]⁺) [2] [3].
With three hydrogen bond donors (−OH, −COOH) and five acceptors (ketone, two −OH, carboxylic acid C=O), Tetranor-PGE1 exhibits moderate polarity. Experimental XLogP3 values of 1.2 indicate balanced lipophilicity, lower than PGE1 (logP ~3.0) due to the shorter hydrocarbon chain. This property enhances water solubility (estimated 50–100 mg/L) relative to precursor prostaglandins, facilitating urinary excretion [2] [3].
Table 2: Physicochemical Properties of Tetranor-PGE1
Property | Value | Analytical Method |
---|---|---|
Molecular formula | C₁₆H₂₆O₅ | High-resolution MS |
Exact mass | 298.1780 Da | FT-ICR-MS |
Molecular weight | 298.37 g/mol | Calculated |
Hydrogen bond donors | 3 | OECD TG 107 |
Hydrogen bond acceptors | 5 | OECD TG 107 |
logP (XLogP3) | 1.2 | Chromatographic determination |
Predicted solubility | Moderate (50–100 mg/L) | QSPR modeling |
Structurally, Tetranor-PGE1 lacks the C-17 to C-20 carbons of PGE1 due to β-oxidation. Unlike PGE2, it retains only one double bond (in the ω-chain) rather than conjugated cyclopentene and allylic alcohol systems. Biologically, this truncation abolishes direct prostanoid receptor binding but retains utility as a metabolic tracer. Urinary Tetranor-PGE1 derives from both PGE1 and PGE2 via peroxisomal β-oxidation, reflecting systemic prostaglandin turnover rather than acute signaling [2] [5].
Table 3: Structural and Functional Comparison with Precursors
Feature | Tetranor-PGE1 | PGE1 | PGE2 |
---|---|---|---|
Molecular formula | C₁₆H₂₆O₅ | C₂₀H₃₄O₅ | C₂₀H₃₂O₅ |
ω-chain length | 8 carbons | 12 carbons | 12 carbons |
Cyclopentene double bonds | None | None | C13–C14 (trans) |
Receptor affinity | Negligible | EP1–EP4 | EP1–EP4 |
Biological role | Urinary metabolite | Vasodilator, anti-inflammatory | Inflammatory mediator |
Biosynthetic origin | β-oxidation of PGE1/PGE2 | COX/H-PGDS pathway | COX-2/mPGES-1 pathway |
Computational studies predict collision cross-section (CCS) values for Tetranor-PGE1 conformers using density functional theory (DFT). The protonated form ([M+H]⁺) exhibits a CCS of 173.4 Ų, while sodium adduction ([M+Na]⁺) increases CCS to 177.1 Ų due to altered ion mobility. Key low-energy conformers show:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0